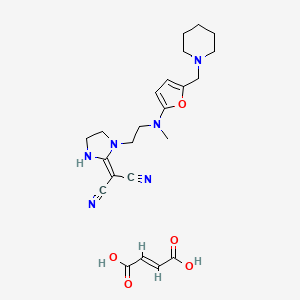
2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a piperidine moiety, and an imidazolidine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine moiety is typically introduced via nucleophilic substitution reactions.
The imidazolidine core is formed through the condensation of an amine with a carbonyl compound, followed by cyclization. The final step involves the coupling of the furan and piperidine intermediates with the imidazolidine core, followed by the addition of malononitrile and fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imidazolidine core can be reduced to form imidazolidines or other reduced derivatives.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazolidine core can yield imidazolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other furan, piperidine, and imidazolidine derivatives. What sets 2-(1-(2-(Methyl(5-(piperidin-1-ylmethyl)furan-2-yl)amino)ethyl)imidazolidin-2-ylidene)malononitrilefumarate apart is its unique combination of these three moieties, which may confer unique properties and applications.
List of Similar Compounds
- Furan derivatives
- Piperidine derivatives
- Imidazolidine derivatives
Properties
Molecular Formula |
C23H30N6O5 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[1-[2-[methyl-[5-(piperidin-1-ylmethyl)furan-2-yl]amino]ethyl]imidazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H26N6O.C4H4O4/c1-23(11-12-25-10-7-22-19(25)16(13-20)14-21)18-6-5-17(26-18)15-24-8-3-2-4-9-24;5-3(6)1-2-4(7)8/h5-6,22H,2-4,7-12,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KIPTUGMVSSPDLD-WLHGVMLRSA-N |
Isomeric SMILES |
CN(CCN1CCNC1=C(C#N)C#N)C2=CC=C(O2)CN3CCCCC3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(CCN1CCNC1=C(C#N)C#N)C2=CC=C(O2)CN3CCCCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















